molecular formula C24H21N7O2S B11266369 N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11266369
M. Wt: 471.5 g/mol
InChI Key: HXUWSRXMGNKCNN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions, such as using hydrazine derivatives and aldehydes in the presence of catalysts.

    Thioether Formation: The core structure is then reacted with thiol-containing compounds to introduce the thioether linkage.

    Acetamidophenyl Substitution: Finally, the acetamidophenyl group is introduced through nucleophilic substitution reactions, often using acylation agents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the acetamidophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and acylating agents (e.g., acetic anhydride) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives in various chemical reactions.

Biology

Biologically, N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new medications with improved efficacy and safety profiles.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide stands out due to its specific substitution pattern and the presence of the thioether linkage, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21N7O2S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21N7O2S/c1-15-3-5-17(6-4-15)20-13-21-23-27-28-24(30(23)11-12-31(21)29-20)34-14-22(33)26-19-9-7-18(8-10-19)25-16(2)32/h3-13H,14H2,1-2H3,(H,25,32)(H,26,33)

InChI Key

HXUWSRXMGNKCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)NC(=O)C)C3=C2

Origin of Product

United States

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